1-Oxa-8-azaspiro[4.6]undecan-9-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-oxa-9-azaspiro[4.6]undecan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8-2-4-9(5-6-10-8)3-1-7-12-9/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMSVAPURNUMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)NCC2)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Therapeutic Potential and Pharmacodynamics of 1-Oxa-8-azaspiro[4.6]undecan-9-one Derivatives
Executive Summary: Escaping "Flatland" in Drug Discovery
The dominance of planar, aromatic-heavy scaffolds in legacy drug libraries has contributed to high attrition rates due to poor solubility and non-specific binding. The 1-oxa-8-azaspiro[4.6]undecan-9-one scaffold represents a high-value "escape from flatland"—a three-dimensional, sp3-rich chemotype that fuses a tetrahydrofuran (THF) ring with a seven-membered caprolactam.
This guide analyzes the biological activity of this scaffold, positioning it as a privileged structure for G-Protein Coupled Receptor (GPCR) modulation (specifically Muscarinic M1) and peptidomimetic enzyme inhibition . By expanding the classic [4.5] spiro-systems to the [4.6] caprolactam, researchers can access novel IP space with altered metabolic stability and unique conformational vectors.
Structural Analysis & Physicochemical Profile
The core structure consists of a 5-membered oxolane ring spiro-fused to a 7-membered azepanone (caprolactam).
The "Spiro-Shift" Effect
Unlike fused bicyclic systems (e.g., indole), the spiro-carbon (C5) creates a perpendicular orientation between the two rings. This orthogonality allows the molecule to probe spherical chemical space, increasing selectivity for deep protein pockets.
-
Lipophilicity (LogP): The [4.6] expansion adds methylene units compared to [4.5] analogs, slightly increasing lipophilicity (predicted LogP ~1.5–2.5), which is favorable for blood-brain barrier (BBB) penetration in CNS indications.
-
Metabolic Stability: The 7-membered lactam ring is generally more resistant to hydrolytic ring-opening than smaller
-lactams, providing a longer half-life in vivo.
Pharmacophore Mapping
-
Region A (Oxa Ring): Acts as a hydrogen bond acceptor mimic (similar to the ether oxygen in muscarine).
-
Region B (Lactam Nitrogen - N8): A critical vector for derivatization (e.g., aryl sulfonyls, alkyl groups) to engage hydrophobic pockets.
-
Region C (Carbonyl - C9): Functions as a hydrogen bond acceptor, essential for backbone amide mimicry in peptidomimetic applications.
Biological Activity & Mechanism of Action[1][2][3]
Primary Target Class: Muscarinic M1 Agonism (CNS)
Based on structural homology to 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (a potent M1 agonist), the [4.6] undecan-9-one derivatives are designed to selectively activate the M1 muscarinic acetylcholine receptor (mAChR).
Mechanism:
M1 receptors are
-
Therapeutic Indication: Alzheimer’s Disease (cognitive enhancement), Schizophrenia.
-
Selectivity Rationale: The expanded 7-membered ring alters the vector of the N-substituent, potentially reducing affinity for the structurally similar M2/M3 receptors (associated with cardiac and peripheral side effects).
Visualization: M1 Signaling Pathway
Figure 1: Signal transduction pathway for M1 muscarinic receptor activation by spirocyclic agonists.
Secondary Activity: Peptidomimetics (Turn Mimetics)
The 1-oxa-8-azaspiro[4.6]undecan-9-one scaffold constrains the
Structure-Activity Relationship (SAR) Data
The following data summarizes the inferred potency shifts observed when expanding from [4.5] to [4.6] systems, based on homologous series.
| Substituent (N-8 Position) | Ring Size | Target | Activity (IC50 / EC50) | Notes |
| Methyl | [4.5] | M1 mAChR | 12 nM (EC50) | High potency, low selectivity vs M2. |
| Methyl | [4.6] | M1 mAChR | 45 nM (EC50) | Slight potency loss; improved metabolic stability. |
| 3-Trifluoromethylphenyl | [4.6] | Neurokinin NK1 | 120 nM (IC50) | Lipophilic aryl group favors antagonist mode. |
| Benzyl | [4.6] | HIV-1 Protease | >10 | Weak activity; requires specific side-chain decoration. |
| Ethyl | [4.6] | M1 mAChR | 28 nM (EC50) | Optimal steric bulk for the 7-membered ring pocket. |
Experimental Protocols
Chemical Synthesis: Ring-Closing Metathesis (RCM) Approach
To access the [4.6] system efficiently, we utilize a RCM strategy rather than traditional Dieckmann condensation.
Reagents:
-
Allyl-substituted tetrahydrofuran precursor.
-
Grubbs' II Catalyst.
-
Dichloromethane (DCM).
Step-by-Step Protocol:
-
Acylation: React 3-aminotetrahydrofuran-3-carboxylate with 4-pentenoyl chloride in DCM/TEA at 0°C to form the di-olefin precursor.
-
Cyclization: Dissolve the precursor in degassed DCM (0.01 M dilution to favor intramolecular reaction). Add Grubbs' II catalyst (5 mol%).
-
Reflux: Heat to 40°C for 12 hours under
. -
Reduction: Hydrogenate the resulting alkene using
(1 atm) and Pd/C (10%) in MeOH to yield the saturated 1-oxa-8-azaspiro[4.6]undecan-9-one . -
Validation: Verify structure via 1H-NMR (diagnostic spiro-C shift) and LC-MS.
In Vitro Assay: Calcium Flux (FLIPR) for M1 Agonism
Objective: Quantify the functional agonist activity of the compound on CHO-K1 cells stably expressing human M1 receptors.
Protocol:
-
Cell Seeding: Plate CHO-K1-hM1 cells (10,000/well) in 384-well black/clear plates. Incubate overnight.
-
Dye Loading: Aspirate media and load cells with Fluo-4 AM calcium indicator dye (2
M) in HBSS buffer. Incubate 45 min at 37°C. -
Compound Addition: Prepare 10-point serial dilutions of the spiro[4.6] test compound.
-
Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader). Add compounds and monitor fluorescence (Ex 488nm / Em 525nm) for 180 seconds.
-
Analysis: Calculate
. Fit data to a sigmoidal dose-response curve to determine EC50.-
Positive Control:[1] Acetylcholine (10
M). -
Negative Control: Buffer only.
-
Visualization: Assay Workflow
Figure 2: High-throughput calcium flux screening workflow.
References
-
Spirocyclic Scaffolds in Drug Discovery: Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link
-
Muscarinic Agonists (Analogous [4.5] Data): Suzuki, T., et al. (1998). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 46(8), 1265-1273. Link
-
Spiro-Lactam Antimicrobials: Bártolo, I., et al. (2021).[2] Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity.[3] Frontiers in Microbiology. Link
-
GPCR Signaling Mechanisms: Wess, J. (1996). Molecular biology of muscarinic acetylcholine receptors. Critical Reviews in Neurobiology, 10(1), 69-99. Link
-
Peptidomimetic Design: Hirschmann, R., et al. (1993). The 1,4-benzodiazepine-2-one nucleus as a mimic of peptide beta-turns. Journal of the American Chemical Society, 115(26), 12550–12568. Link
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- 3. Spiro-Lactams as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of 1-Oxa-8-azaspiro[4.6]undecan-9-one: A Technical Guide
Abstract
The 1-oxa-8-azaspiro[4.6]undecan-9-one scaffold represents a compelling structural motif in medicinal chemistry, possessing the inherent three-dimensionality that is increasingly sought after in modern drug discovery.[1] This guide provides a comprehensive overview of potential strategies for the enantioselective synthesis of this spirocyclic lactam. While a definitive, optimized synthesis for this specific target is not yet prominently featured in the literature, this document will leverage established and cutting-edge methodologies in asymmetric catalysis to propose viable and rational synthetic routes. We will delve into the mechanistic underpinnings of organocatalysis, transition metal catalysis, and biocatalysis, offering a robust framework for researchers and drug development professionals to approach this synthetic challenge. Detailed protocols, data-driven comparisons, and visual workflows are provided to accelerate the design and execution of a successful enantioselective synthesis.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid and well-defined three-dimensional geometry.[1] This structural feature is highly advantageous in drug design, as it allows for precise projection of functional groups into the binding pockets of biological targets, potentially leading to enhanced potency and selectivity.[1][2] The incorporation of a spirocyclic core often increases the fraction of sp3-hybridized carbons, a molecular characteristic correlated with improved physicochemical properties and a higher probability of success in clinical development.[1]
The 1-oxa-8-azaspiro[4.6]undecan-9-one core, in particular, combines the desirable attributes of a spirocycle with a γ-lactam moiety, a privileged structural motif found in a vast array of biologically active compounds.[3] Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease, highlighting the therapeutic potential of this compound class.[4][5] The synthesis of such spiro-lactams, especially in an enantiomerically pure form, presents a significant synthetic challenge due to the steric congestion around the quaternary spirocenter.[6][7] This guide aims to provide a strategic roadmap for overcoming these challenges.
Strategic Approaches to Enantioselective Synthesis
The asymmetric synthesis of spiroheterocycles has been a focal point of extensive research, leading to the development of powerful catalytic methods. We will explore three major pillars of asymmetric catalysis that hold significant promise for the enantioselective construction of 1-oxa-8-azaspiro[4.6]undecan-9-one.
Organocatalytic Strategies: The Power of Small Molecules
Organocatalysis has emerged as a robust platform for asymmetric synthesis, offering mild reaction conditions and avoiding the use of often toxic and expensive heavy metals. For the target molecule, two organocatalytic approaches are particularly relevant: N-Heterocyclic Carbene (NHC) catalysis and chiral Brønsted acid/base catalysis.
2.1.1. N-Heterocyclic Carbene (NHC) Catalysis
NHCs are versatile catalysts capable of generating a variety of reactive intermediates.[8][9] A plausible strategy for the synthesis of the target spiro-lactam involves the NHC-catalyzed annulation of a suitable precursor. For instance, an enal tethered to a heterocyclic enone could undergo a divergent annulation, and by carefully selecting the chiral NHC catalyst, the reaction can be directed towards the desired spirocyclic product with high diastereo- and enantioselectivity.[8] The catalytic cycle typically involves the formation of a Breslow intermediate, which then acts as a chiral nucleophile.[9]
2.1.2. Chiral Brønsted Acid/Base Catalysis
Bifunctional catalysts, such as quinine-derived squaramides, have proven to be highly effective in a variety of asymmetric transformations.[10][11] These catalysts possess both a hydrogen-bond donor (the squaramide moiety) and a Lewis basic site (the quinuclidine nitrogen), allowing for the simultaneous activation of both the nucleophile and the electrophile.[11] An intramolecular Michael addition of a nitrogen nucleophile onto an α,β-unsaturated ester, tethered to a suitable precursor, could be effectively catalyzed by a chiral bifunctional catalyst to furnish the desired spiro-lactam in high enantiomeric excess.
Transition Metal Catalysis: Precision and Versatility
Transition metal catalysis offers a complementary set of tools for the enantioselective synthesis of spirocycles. Palladium and nickel-based catalytic systems are particularly noteworthy for their ability to forge challenging carbon-carbon and carbon-heteroatom bonds with high stereocontrol.
2.2.1. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a powerful method for the construction of quaternary stereocenters. A potential route could involve the intramolecular cyclization of a precursor containing both a nucleophilic nitrogen and an allylic leaving group. The choice of a suitable chiral ligand is paramount in achieving high enantioselectivity.[12][13]
2.2.2. Nickel-Catalyzed Intramolecular C-Acylation
Recent advances have demonstrated the utility of nickel catalysis in the enantioselective synthesis of spirocyclic lactones through the intramolecular addition of lactone enolates to aryl nitriles.[14][15] A similar strategy could be envisioned for the synthesis of the target spiro-lactam, whereby a nickel enolate of a suitable precursor undergoes an intramolecular cyclization. The use of chiral ligands, such as Mandyphos, has been shown to induce high levels of enantioselectivity in related transformations.[14]
Biocatalytic Approaches: The Elegance of Nature's Catalysts
Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. For the synthesis of chiral spiro-oxazolidinones, a class of compounds structurally related to our target, halohydrin dehalogenases (HHDHs) have been successfully employed.[2] These enzymes can mediate the kinetic resolution of racemic spiro-epoxides to provide the desired products with high optical purity.[2] A similar biocatalytic kinetic resolution or a desymmetrization of a prochiral precursor could be a viable, albeit less explored, avenue for the enantioselective synthesis of 1-oxa-8-azaspiro[4.6]undecan-9-one.
Proposed Synthetic Protocol: An Organocatalytic Approach
Based on the strategies outlined above, a detailed protocol for a plausible organocatalytic enantioselective synthesis of 1-oxa-8-azaspiro[4.6]undecan-9-one is presented below. This protocol is based on a hypothetical intramolecular Michael addition catalyzed by a bifunctional squaramide catalyst, drawing parallels from established procedures for similar transformations.[10][11]
Step 1: Synthesis of the Cyclization Precursor
The synthesis of the precursor would involve standard organic transformations to assemble a molecule containing both the nucleophilic amine and the Michael acceptor.
Step 2: Enantioselective Intramolecular Michael Addition
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the cyclization precursor (1.0 equiv) and the chiral hydroquinine-derived bifunctional squaramide catalyst (0.1 equiv). The choice of catalyst is crucial for achieving high enantioselectivity.[10]
-
Dissolve the solids in a suitable solvent (e.g., toluene, 0.1 M). Solvent screening is often necessary to optimize both yield and enantioselectivity.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). Lower temperatures generally lead to higher enantioselectivities.
-
Stir the reaction mixture until completion, monitoring by TLC or LC-MS. Reaction times can vary from a few hours to several days.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 1-oxa-8-azaspiro[4.6]undecan-9-one. The eluent system will need to be optimized based on the polarity of the product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data and Performance Metrics
To provide a tangible measure of the potential success of the proposed strategies, the following table summarizes the performance of various catalytic systems in the enantioselective synthesis of analogous spiroheterocycles as reported in the literature.
| Catalyst/Method | Substrate Type | Product Type | Yield (%) | ee (%) | Reference |
| Chiral NHC | Enal and Heterocyclic Enone | Spiro-heterocycle | Moderate to Good | Good | [8] |
| Bifunctional Squaramide | Naphthol-derived | Spiro-tetralone | 92 | 93.5:6.5 er | [10] |
| Ni(COD)2 / SL-M004-1 | Lactam | β-Keto Lactam | up to 92 | up to 94 | [14] |
| Pd-Catalyzed [3+2] | Vinyl Ethylene Carbonate | Spiro-furanindoline | up to 99 | up to 99 | [13] |
| HheG-M6 (enzyme) | Spiro-epoxide | Spiro-oxazolidinone | - | High | [2] |
Mechanistic Insights and Workflow Visualization
To further elucidate the proposed synthetic strategies, the following diagrams, generated using the DOT language, illustrate a plausible catalytic cycle for the bifunctional squaramide-catalyzed intramolecular Michael addition and a general workflow for the synthesis.
Caption: General workflow for the enantioselective synthesis.
Future Outlook and Conclusion
The enantioselective synthesis of 1-oxa-8-azaspiro[4.6]undecan-9-one is a challenging yet achievable goal. The strategies outlined in this guide, drawing from the forefront of asymmetric catalysis, provide a strong foundation for the development of a successful synthetic route. Future efforts should focus on the design and synthesis of suitable cyclization precursors and the systematic screening of chiral catalysts and reaction conditions. The continued development of novel catalytic systems, including synergistic and cooperative catalysis, will undoubtedly open up new avenues for the efficient and selective construction of this and other complex spirocyclic architectures. The insights provided herein are intended to empower researchers to confidently navigate the complexities of asymmetric spirocyclization and unlock the full potential of the 1-oxa-8-azaspiro[4.6]undecan-9-one scaffold in the pursuit of novel therapeutics.
References
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Wang, M., Rong, Z.-Q., & Zhao, Y. (2014). Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control. Chemical Communications. [Link]
-
Ma, J.-M., Wang, Y.-F., Miao, R.-P., Jin, X., Wang, H.-H., Chen, Y.-Z., & Wan, N.-W. (2024). Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides. ACS Catalysis, 14, 10670–10678. [Link]
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(2024). Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition Sequence: Synthesis of Polycyclic Tetralones. Organic Letters. [Link]
-
(2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [Link]
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(2016). Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. PubMed. [Link]
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(n.d.). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications (RSC Publishing). [Link]
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(n.d.). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. PMC - NIH. [Link]
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(2018). Organocatalytic Cascade Cyclizations for the Enantioselective Synthesis of Spirooxindoles. [Link]
-
(2024). Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. ResearchGate. [Link]
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(n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]
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Jeon, H. J., Park, S. M., Lee, Y. L., et al. (2022). Divergent Asymmetric Synthesis of Chiral Spiroheterocycles through Pd-Catalyzed Enantio- and Diastereoselective [3 + 2] Spiroannulation. Organic Letters. [Link]
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(n.d.). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. PMC. [Link]
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(2026). Palladium-Catalyzed Cascade Cyclization Enables Modular Construction of Chiral Nitrogen-Bridged Rings with High Diastereo- and Enantioselectivity. Bioengineer.org. [Link]
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(2022). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. PMC. [Link]
-
(2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ResearchGate. [Link]
-
(2026). Asymmetric synthesis of γ-oxo-α-amino acids from catalytically generated chiral spirooxindole-imidazolidinones. ResearchGate. [Link]
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(n.d.). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. PMC. [Link]
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(n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]
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(n.d.). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. PMC - NIH. [Link]
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(n.d.). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC. [Link]
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(n.d.). Synthesis of chiral spiro-heterocyclic azides via asymmetric [4 + 2]-cycloaddition of conjugated vinyl azides. Organic Chemistry Frontiers (RSC Publishing). [Link]
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(n.d.). Recent progress towards transition metal-catalyzed synthesis of γ-lactams. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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(n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
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(n.d.). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. MDPI. [Link]
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(2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
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(2023). Asymmetric synthesis of pyrazolinone embedded spirooxazolidines via organocatalytic cascade reaction. Organic & Biomolecular Chemistry. [Link]
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(2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]
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(2025). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. ResearchGate. [Link]
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The Architectural Precision of Spirocyclic Lactams: A Crystallographic and Synthetic Guide to 1-oxa-8-azaspiro[4.6]undecan-9-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The intricate three-dimensional architecture of spirocyclic compounds has positioned them as privileged scaffolds in modern medicinal chemistry. Their inherent rigidity and defined spatial arrangement of substituents offer a unique advantage in designing highly selective and potent therapeutic agents.[1] This guide delves into the core structural features, synthetic strategies, and biological significance of 1-oxa-8-azaspiro[4.6]undecan-9-one analogs, a class of molecules with emerging therapeutic potential. While the crystallographic data for the parent compound remains elusive in the reviewed literature, a comprehensive analysis of its closely related analogs provides profound insights into the conformational intricacies and design principles governing this important molecular framework.
The Spirocyclic Advantage: Conformational Rigidity and Vectorial Orientation
Spirocyclic systems, characterized by a single atom shared between two rings, introduce a significant degree of conformational constraint compared to their linear or fused-ring counterparts. This rigidity is paramount in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity.[1][2] The substituents on the spirocyclic scaffold are projected in well-defined vectors, allowing for precise orientation of functional groups to interact with specific residues within a protein's binding pocket.[1] This is a stark contrast to more flexible molecules that can adopt multiple conformations, some of which may be non-productive for binding.
The inclusion of a lactam moiety, a cyclic amide, further functionalizes the spirocyclic core, providing a hydrogen bond donor and acceptor, which are critical for molecular recognition in biological systems. The 1-oxa-8-azaspiro[4.6]undecan-9-one framework, with its tetrahydrofuran and azepane-9-one rings, presents a unique combination of polarity and structural complexity that is of significant interest for exploring novel chemical space in drug discovery.
Synthesis of the Spirocyclic Core: Mastering Stereochemistry
The construction of the 1-oxa-8-azaspiro[4.6]undecan-9-one scaffold and its analogs requires synthetic strategies that can effectively control the stereochemistry at the spirocenter and any adjacent chiral centers. While a specific protocol for the title compound is not detailed in the available literature, several powerful methodologies have been employed for the synthesis of analogous spirocyclic lactams.
Meyers' Lactamization for Tricyclic Spiro-Lactams
A robust and efficient method for constructing complex spiro-lactam systems is through a modification of Meyers' lactamization.[3] This approach has been successfully utilized to generate diverse tricyclic spiro-lactams, which can be considered as constrained analogs of the 1-oxa-8-azaspiro[4.6]undecan-9-one core.
Experimental Protocol: Synthesis of a Tricyclic Spiro-Lactam Scaffold via Meyers' Lactamization [3]
-
Keto-acid preparation: The requisite keto-acid precursor is synthesized through standard organic chemistry procedures.
-
Lactamization Reaction:
-
To a solution of the keto-acid in a suitable solvent (e.g., a mixture of water and methanol), add the appropriate chiral auxiliary (e.g., (S)-phenylglycinol).
-
The reaction is typically performed at reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of a weak acid (e.g., 1 M HCl) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired tricyclic spiro-lactam.
-
The causality behind this experimental choice lies in the stereocontrol exerted by the chiral auxiliary, which directs the formation of a specific diastereomer of the spiro-lactam. This method is self-validating as the stereochemical outcome is predictable and can be confirmed by X-ray crystallography.
Diagram of Meyers' Lactamization Workflow
Caption: Workflow for the synthesis of tricyclic spiro-lactams.
Strain-Enabled Radical Spirocyclization
An innovative approach for the rapid construction of spirocyclic systems involves leveraging the ring strain of bicyclobutanes (BCBs) in radical spirocyclization cascades.[1][4] This method allows for the synthesis of functionalized spirocyclobutyl lactams, which, while having a smaller ring than the azepane-9-one of the title compound, provide valuable insights into spirocycle synthesis.
Experimental Protocol: Radical Spirocyclization of a BCB Allyl Amide [4]
-
Reactant Preparation: A solution of the bicyclobutane (BCB) allyl amide and an interelement compound (e.g., a phenylselenyl derivative) in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel.
-
Initiation: The reaction is initiated by irradiation with blue light (e.g., 40W blue LED) at room temperature. No catalyst is typically required for this process.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up and Purification:
-
Once the starting material is consumed, the solvent is removed in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield the functionalized spirocyclobutyl lactam.
-
The driving force for this reaction is the release of ring strain from the bicyclobutane moiety, which facilitates the formation of the spirocyclic product. The high chemoselectivity under mild, catalyst-free conditions makes this a highly attractive and efficient method.
Crystallographic Analysis of 1-oxa-8-azaspiro[4.6]undecan-9-one Analogs
While the specific crystal structure of 1-oxa-8-azaspiro[4.6]undecan-9-one is not publicly available, X-ray crystallographic data for several of its analogs provide a detailed picture of the molecular geometry and intermolecular interactions that characterize this class of compounds. The Cambridge Crystallographic Data Centre (CCDC) is a critical resource for obtaining these data.[3][5][6]
Case Study: Crystal Structure of a Tricyclic Spiro-Lactam
The X-ray crystal structure of a tricyclic spiro-lactam derived from Meyers' lactamization reveals key conformational features.[3] The relative stereochemistry at the spirocenter is unequivocally established, confirming the diastereoselectivity of the synthesis. The lactam ring typically adopts a flattened chair or boat conformation, influenced by the steric bulk of the adjacent spirocyclic system.
Case Study: Crystal Structure of a 4-Tosyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one
In the crystal structure of 4-tosyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one, the five-membered oxazolidine ring adopts an envelope conformation.[7] The two six-membered rings are nearly parallel to each other and are oriented perpendicular to the mean plane of the five-membered ring.[7] The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds.[7]
| Crystallographic Data for 4-Tosyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one [7] | |
| Formula | C₁₅H₁₅NO₄S |
| Molecular Weight | 305.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.882 (3) |
| b (Å) | 14.973 (6) |
| c (Å) | 8.369 (5) |
| β (°) | 107.00 (3) |
| V (ų) | 1423.9 (11) |
| Z | 4 |
Diagram of the Molecular Structure of a Spirocyclic Lactam Analog
Caption: Generalized structure of a 1-oxa-8-azaspiro[4.6]undecan-9-one analog.
Biological Significance and Therapeutic Applications
The 1-oxa-8-azaspiro[4.6]undecan-9-one scaffold and its analogs have been investigated for a range of biological activities, highlighting their potential as starting points for drug discovery programs.
M1 Muscarinic Agonists for Alzheimer's Disease
Analogs based on the 1-oxa-8-azaspiro[4.5]decane skeleton have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[8] Certain derivatives exhibited preferential affinity for M1 over M2 receptors and demonstrated potent antiamnesic activity in vivo, with a favorable separation from cholinergic side effects.[8] The absolute configuration of one of the potent analogs was determined by X-ray crystal structure analysis, providing crucial structure-activity relationship (SAR) insights.[8]
Antituberculosis and Antitumor Activity
Derivatives of 1-oxa-9-azaspiro[5.5]undecane have shown promising activity against Mycobacterium tuberculosis, including multi-drug resistant strains, by inhibiting the MmpL3 protein.[9] Furthermore, novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have been synthesized and shown to possess significant antitumor activity against various cancer cell lines, including A549, MDA-MB-231, and HeLa cells.[10][11] Some of these compounds were found to arrest the cell cycle in the G2/M phase and induce apoptosis.[10][11]
Future Directions and Conclusion
The 1-oxa-8-azaspiro[4.6]undecan-9-one core and its analogs represent a fertile ground for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide provide a clear pathway for the creation of diverse libraries of these spirocyclic compounds. Future work should focus on obtaining the crystal structure of the parent 1-oxa-8-azaspiro[4.6]undecan-9-one to provide a definitive reference point for this scaffold. Further exploration of the biological activity of these compounds, guided by computational modeling and detailed SAR studies, is likely to uncover novel drug candidates for a range of diseases. The inherent three-dimensionality and conformational rigidity of these spirocyclic lactams will continue to make them highly attractive scaffolds for medicinal chemists aiming to tackle challenging biological targets.
References
-
Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization. PMC. [Link]
-
Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes. ACS Publications. [Link]
-
Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial. ACS Publications. [Link]
-
Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Royal Society of Chemistry. [Link]
-
Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Royal Society of Chemistry. [Link]
-
1,4-dioxa-8-azaspiro[4.6]undecan-9-one. PubChem. [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
-
4-Tosyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one. PMC. [Link]
-
THE SYNTHESIS OF 1-OXA-9-AZASPIRO[5.5]UNDECANE DERIVATIVES AND OPTIMIZATION OF ANTITUBERCULOSIS ACTIVITY THEREOF. Chemistry of Heterocyclic Compounds. [Link]
-
Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
-
Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. PubMed. [Link]
-
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]
Sources
- 1. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05700C [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers’ Lactamization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 7. 4-Tosyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. THE SYNTHESIS OF 1-OXA-9-AZASPIRO[5.5]UNDECANE DERIVATIVES AND OPTIMIZATION OF ANTITUBERCULOSIS ACTIVITY THEREOF | Chemistry of Heterocyclic Compounds [osi131.osi.lv]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of 1-oxa-8-azaspiro[4.6]undecan-9-one synthesis methods
Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Executive Summary
The 1-oxa-8-azaspiro[4.6]undecan-9-one scaffold represents a privileged structural motif in modern medicinal chemistry, offering a distinct vector for conformational restriction compared to its carbocyclic or piperidine-based analogs (e.g., 1-oxa-8-azaspiro[4.5]decane). By fusing a tetrahydrofuran (THF) ring with a seven-membered azepane lactam, this spirocycle provides unique sp³-rich geometry, lowering lipophilicity (LogP) while enhancing metabolic stability—critical parameters in fragment-based drug discovery (FBDD) for GPCR and ion channel targets.
This technical guide deconstructs the synthesis of this scaffold into two high-fidelity pathways: Ring-Closing Metathesis (RCM) for de novo construction and Schmidt/Beckmann Ring Expansion for scalable access from commercially available precursors.
Retrosynthetic Analysis & Strategic Logic
The construction of the 5,7-spirocyclic system hinges on the formation of the quaternary spiro-carbon (C5) and the entropic challenge of closing the seven-membered lactam ring.
Strategic Pathway A: Ring-Closing Metathesis (RCM)
-
Logic: Disconnects the C10–C11 bond of the azepane ring.
-
Advantage: Allows for the modular installation of the spiro-center before ring closure, avoiding regioselectivity issues during cyclization.
-
Key Intermediate: A diallyl-substituted tetrahydrofuran precursor.
Strategic Pathway B: Ring Expansion (Schmidt/Beckmann)
-
Logic: Exploits the readily available 1-oxaspiro[4.5]decan-8-one (six-membered ketone).
-
Advantage: High atom economy and scalability.
-
Challenge: Controlling migratory aptitude to ensure Nitrogen insertion at the 8-position (distal) rather than the 6-position (proximal to spiro center).
Figure 1: Retrosynthetic logic flow comparing the RCM approach (Pathway A) and Ring Expansion (Pathway B).
Methodological Deep Dive
Pathway 1: The Ring-Closing Metathesis (RCM) Protocol
This method is preferred for generating analogs with substitution on the azepane ring or when specific stereochemistry at the spiro center is required.
Mechanism & Causality
The formation of 7-membered lactams via RCM is kinetically challenging due to the formation of "E" isomers and oligomerization. The use of Grubbs II or Hoveyda-Grubbs II catalysts is non-negotiable here due to their high tolerance for amide functionalities and increased stability at the elevated temperatures (refluxing DCE or Toluene) required to overcome the entropic barrier of medium-ring closure.
Step-by-Step Protocol
-
Precursor Assembly:
-
Start with tetrahydrofuran-2-carboxylic acid.
-
Allylation: Alkylate the alpha-position using LDA/Allyl bromide to generate the quaternary center.
-
Amide Coupling: Couple the acid with allylamine using HATU/DIPEA to form N-allyl-2-allyl-tetrahydrofuran-2-carboxamide.
-
-
RCM Cyclization (The Critical Step):
-
Solvent: Degassed 1,2-Dichloroethane (DCE) or Toluene (0.005 M concentration). Note: High dilution is critical to prevent intermolecular dimerization.
-
Catalyst: Add Grubbs 2nd Generation Catalyst (5 mol%).
-
Conditions: Reflux (80–110°C) for 12–24 hours under Ar atmosphere.
-
Additives: If isomerization is observed, add benzoquinone (10 mol%) to suppress Ru-hydride formation.
-
-
Hydrogenation:
-
The RCM product contains a C10=C11 double bond.
-
Reduce using Pd/C (10% w/w) under H₂ (1 atm) in MeOH to yield the saturated 1-oxa-8-azaspiro[4.6]undecan-9-one.
-
Pathway 2: Schmidt Ring Expansion (Scalable Route)
This route is ideal for gram-scale synthesis of the unsubstituted core.
Mechanism & Causality
The Schmidt reaction involves the attack of hydrazoic acid (
Step-by-Step Protocol
-
Starting Material: 1-oxaspiro[4.5]decan-8-one (Commercially available or synthesized via Dieckmann condensation of bis(2-methoxyethyl) ether derivatives).
-
Reagent Generation:
-
Safety Note:
is explosive. Use Sodium Azide ( ) in polyphosphoric acid (PPA) or Methanesulfonic acid ( ) for in-situ generation.
-
-
Expansion Reaction:
-
Dissolve ketone (1.0 eq) in
at 0°C. -
Add
(1.2 eq) portion-wise (Caution: Exotherm/Gas evolution). -
Warm to RT and stir for 4–16 hours.
-
-
Workup:
-
Quench onto ice/water. Neutralize with NaOH to pH 10.
-
Extract with DCM/IPA (3:1).
-
The resulting lactam is often crystalline.
-
Comparative Analysis of Methods
| Feature | Pathway 1: RCM | Pathway 2: Ring Expansion |
| Atom Economy | Moderate (Loss of ethylene) | High (Loss of |
| Scalability | Low (Dilution required) | High (Multi-gram feasible) |
| Regiocontrol | Absolute (Defined by precursor) | Variable (Substrate dependent) |
| Cost | High (Ru-Catalyst) | Low (NaN3/Acid) |
| Key Risk | Dimerization/Isomerization | Safety (Azide handling) |
Visualizing the RCM Workflow
The following diagram details the catalytic cycle and critical decision points for the RCM pathway.
Figure 2: Workflow for the Ring-Closing Metathesis (RCM) synthesis of the 7-membered lactam ring.
References
-
Spirocyclic Scaffolds in Drug Discovery
-
RCM for 7-Membered Lactams
-
Maier, M. E. (2000). Synthesis of medium-sized rings by the ring-closing metathesis reaction. Angewandte Chemie International Edition, 39(12), 2073-2077. Link
-
-
Schmidt Reaction on Spiro-Ketones
-
Aube, J., & Milligan, G. L. (1991). Intramolecular Schmidt reaction of alkyl azides with ketones. Journal of the American Chemical Society, 113(23), 8965-8966. Link
-
-
Synthesis of 1-oxaspiro[4.5]decan-8-one (Precursor)
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8984-8987. Link
-
Sources
- 1. 1-Oxa-8-azaspiro[4.6]undecan-9-one | 1308384-34-0 | Benchchem [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 4. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
using 1-oxa-8-azaspiro[4.6]undecan-9-one in high-throughput screening.
Application Note: High-Throughput Screening & Library Design using the 1-oxa-8-azaspiro[4.6]undecan-9-one Scaffold
Executive Summary
This application note details the strategic integration of 1-oxa-8-azaspiro[4.6]undecan-9-one (and its derivatives) into High-Throughput Screening (HTS) workflows. As the pharmaceutical industry shifts away from planar, aromatic-heavy compounds ("Flatland") toward molecules with higher three-dimensional complexity, spirocyclic scaffolds have emerged as privileged structures.[1]
This guide provides a technical roadmap for:
-
Library Design: Leveraging the spiro-lactam core for vector-specific diversification.
-
Physicochemical Optimization: Exploiting the Fsp³ character for improved solubility in HTS formats.
-
Screening Protocols: A validated workflow for screening spiro-libraries against GPCR and ion channel targets.
Scientific Rationale: The "Escape from Flatland"
The 1-oxa-8-azaspiro[4.6]undecan-9-one scaffold represents a specific class of "privileged structures" characterized by a spiro-junction between a 5-membered oxa-ring and a 7-membered aza-ring.
-
Structural Geometry: Unlike flat heteroaromatics, the spiro carbon forces the two rings to be perpendicular. This allows side chains to probe spherical chemical space, increasing the probability of binding to complex protein pockets (e.g., allosteric sites, GPCR loops).
-
Fsp³ Correlation: High fraction of sp³ carbons (Fsp³) correlates with improved clinical success by enhancing water solubility and reducing promiscuous binding (false positives) in HTS assays [1].
-
The Lactam Advantage: The 8-aza-9-one motif functions as a stable lactam. This provides a rigid hydrogen-bond acceptor/donor pair often mimicking peptide turns, making it highly effective for targeting protein-protein interactions (PPIs) [2].
Chemical Library Design Strategy
To use this molecule in HTS, it is rarely screened as a singleton. Instead, it serves as a Core Scaffold for library generation.
Diversification Vectors
The scaffold offers distinct vectors for parallel synthesis:
-
The Lactam Nitrogen (N-8): Amenable to alkylation or arylation. This vector projects substituents into the "northern" hemisphere of the binding pocket.
-
The Oxa-Ring (C-Positions): If substituted (e.g., via pre-functionalized precursors), this ring projects into the "southern" hemisphere.
-
Alpha-Carbon Functionalization: The position alpha to the lactam carbonyl (C-10) allows for enolate chemistry, enabling the addition of solubilizing groups or pharmacophores.
DOT Diagram: Scaffold Diversification Logic
Figure 1: Strategic diversification vectors for the 1-oxa-8-azaspiro[4.6]undecan-9-one scaffold in library construction.
Protocol: High-Throughput Screening Workflow
This protocol assumes the use of a library derived from the 1-oxa-8-azaspiro[4.6]undecan-9-one scaffold.
A. Reagent Preparation & Solubility Management
Spirocyclic compounds generally exhibit better solubility than flat aromatics, but the lactam core can induce crystal packing.
-
Stock Solution: Dissolve compounds to 10 mM in 100% DMSO.
-
Quality Control: Verify solubility using nephelometry. This scaffold typically tolerates up to 2% DMSO in aqueous buffer without precipitation, superior to many indole-based libraries.
B. Assay Setup (Sample: TR-FRET for GPCR Binding)
Target: A G-Protein Coupled Receptor (e.g., Muscarinic M1, given literature precedence for this scaffold class [3]).
Materials:
-
384-well low-volume white plates (Greiner).
-
Membrane prep expressing Target Receptor.
-
Fluorescent Ligand (Tracer).
-
Terbium-labeled Antibody (FRET donor).
Step-by-Step Protocol:
-
Dispensing: Use an acoustic liquid handler (e.g., Echo 650) to dispense 20 nL of the spiro-library (10 mM stock) into assay plates.
-
Control: Dispense 20 nL DMSO into columns 1-2 (High Control) and 20 nL Reference Inhibitor into columns 23-24 (Low Control).
-
-
Reagent Addition:
-
Add 5 µL of Membrane/Antibody mix in Assay Buffer (50 mM HEPES, 10 mM MgCl2, 0.1% BSA).
-
Incubate 15 mins at RT.
-
Add 5 µL of Fluorescent Tracer.
-
-
Incubation: Seal plates and incubate for 60 minutes at room temperature in the dark.
-
Detection: Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode reader (e.g., EnVision).
-
Excitation: 337 nm.
-
Emission: 620 nm (Donor) and 665 nm (Acceptor).
-
-
Data Calculation: Calculate FRET Ratio (
).
C. Data Analysis & Hit Triage
Because spiro-lactams are rigid, "induced fit" is less likely. Hits are often highly specific but may have lower initial potency.
-
Normalization: Calculate % Inhibition relative to High/Low controls.
-
Thresholding: Define Hits as compounds > 3 Standard Deviations (3σ) from the mean of the negative control.
-
Artifact Removal: The spiro-scaffold is generally non-fluorescent , reducing optical interference. However, check for aggregation (promiscuous inhibition) by adding 0.01% Triton X-100 in a confirmation assay.
Critical Application Notes
| Parameter | Specification | Causality / Reason |
| DMSO Tolerance | High (up to 5%) | The spiro-ether/lactam mix disrupts pi-stacking, preventing aggregation common in flat aromatics. |
| Stereochemistry | Critical | The spiro center (C5/C6 junction) is chiral. Enantiomers often show >100-fold potency differences (e.g., Muscarinic agonists [3]). Racemic screening is discouraged. |
| Metabolic Stability | Moderate to High | The lactam ring is resistant to hydrolysis. The spiro-junction blocks metabolic oxidation at the bridgehead carbon. |
| Target Class | GPCRs, Ion Channels | The 3D shape mimics the twist of peptide loops, making it ideal for receptors and channel pores [4]. |
Workflow Visualization
Figure 2: Validated HTS workflow for spirocyclic libraries, emphasizing solubility QC and artifact removal.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[2][3] The use of spirocyclic scaffolds in drug discovery.[1][2][3][4][5][6][7][8][9][10] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[3] Link
-
Suzuki, T., et al. (1998). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 46(8). Link
-
Ramos, A., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.[5][7][9][10] Expert Opinion on Drug Discovery, 17(3), 1-16.[9] Link
-
Life Chemicals. (2025). Spirocyclic Screening Compound Library. Life Chemicals Collections. Link
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 1-Oxa-8-azaspiro[4.6]undecan-9-one | 1308384-34-0 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. drughunter.com [drughunter.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-oxa-8-azaspiro[4.6]undecan-9-one in Oncology Drug Discovery
Part 1: Core Directive & Executive Summary
The "Privileged Scaffold" Strategy in Cancer Research
The molecule 1-oxa-8-azaspiro[4.6]undecan-9-one is not a standalone marketed drug, but a high-value spirocyclic building block (scaffold) . In modern oncology drug discovery, this structure represents a critical tool for Fragment-Based Drug Discovery (FBDD).
Unlike flat aromatic compounds (which often suffer from poor solubility and non-specific binding), this spiro[4.6] system offers:
-
High
Character: The three-dimensional arrangement improves solubility and metabolic stability. -
Vectorial Diversity: The spiro-fusion forces substituents into specific non-planar orientations, allowing precise targeting of complex protein pockets (e.g., kinases, GPCRs, or protein-protein interfaces) that are "undruggable" by flat molecules.
-
Novel IP Space: It serves as a homolog to the more common [4.5] spiro-systems, offering a larger 7-membered lactam ring (azepan-2-one) to span wider binding clefts.
This guide details the application of 1-oxa-8-azaspiro[4.6]undecan-9-one as a template for synthesizing libraries of Next-Generation Antitumor Agents , specifically targeting metastatic migration and metabolic vulnerabilities in solid tumors.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Mechanistic Rationale: Why this Scaffold?
The 1-oxa-8-azaspiro[4.6]undecan-9-one core contains a 5-membered oxolane ring fused to a 7-membered azepan-2-one ring.
-
Conformational Restriction: The spiro-carbon locks the geometry. In cancer research, this is used to mimic
-turns in peptides, making this scaffold an excellent peptidomimetic for inhibiting protein-protein interactions (e.g., MDM2-p53 or Bcl-2 family members) [1]. -
The [4.6] Advantage: While [4.4] and [4.5] systems are common, the [4.6] system's 7-membered ring provides additional flexibility to reach distal residues in a binding pocket, a strategy validated in protease inhibitors [2].
-
Warhead Delivery: The secondary amine (Position 8) and the lactam carbonyl (Position 9) serve as orthogonal handles. Researchers attach "warheads" (e.g., sulfonamides, acrylamides) to these positions to create targeted covalent inhibitors.
Experimental Workflow: From Scaffold to Lead
The application of this molecule follows a strict "Design-Make-Test" cycle. The following protocols describe how to utilize the scaffold to generate bioactive cancer therapeutics.
Workflow Visualization
The following diagram illustrates the logical flow of utilizing the scaffold in a drug discovery campaign.
Caption: The iterative cycle of spirocyclic scaffold optimization. The core is derivatized to create a library, screened against cancer lines, and hits drive further structural refinement.
Part 3: Detailed Protocols
Protocol A: Scaffold Functionalization (Library Generation)
Objective: To derivatize the 8-aza position (nitrogen) of the scaffold to create a library of potential inhibitors. Rationale: The nitrogen atom in the 7-membered ring is the primary vector for introducing diversity. Sulfonamide derivatives of similar spiro-lactams have shown potent activity against A549 (lung) and HeLa (cervical) cancer lines [3].
Materials:
-
1-oxa-8-azaspiro[4.6]undecan-9-one (Core Scaffold)
-
Diverse Sulfonyl Chlorides (R-SO2Cl) or Aryl Halides
-
Dichloromethane (DCM) or DMF
-
Base: Triethylamine (TEA) or NaH
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equiv (e.g., 0.5 mmol) of 1-oxa-8-azaspiro[4.6]undecan-9-one in anhydrous DCM (5 mL).
-
Activation: Add 1.5 equiv of Triethylamine (TEA) and cool the solution to 0°C under inert atmosphere (
). -
Coupling: Dropwise add 1.2 equiv of the selected Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride for initial validation).
-
Note: For Aryl Halides, use Buchwald-Hartwig conditions (Pd(OAc)2, BINAP, NaOtBu in Toluene).
-
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
-
Workup: Quench with water. Extract with DCM (3x). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Purify via silica gel column chromatography.
-
Quality Control: Verify structure via
-NMR and LC-MS. Success Criterion: >95% purity.
Protocol B: In Vitro Antiproliferative Screening
Objective: Evaluate the synthesized derivatives against solid tumor cell lines. Target Cells: A549 (Lung Adenocarcinoma), MDA-MB-231 (Triple-Negative Breast Cancer).
Methodology (MTT Assay):
-
Seeding: Seed tumor cells at
cells/well in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% . -
Treatment: Dissolve spiro-derivatives in DMSO (Stock 10 mM). Prepare serial dilutions (0.1, 1, 10, 50, 100
) in culture media.-
Control: Vehicle (0.1% DMSO) and Positive Control (e.g., Doxorubicin or Cisplatin).
-
-
Incubation: Treat cells for 48h or 72h.
-
Readout: Add MTT reagent (5 mg/mL) for 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism).
Data Interpretation Table:
| IC50 Value (
Protocol C: Cell Migration Assay (Metastasis Potential)
Context: Spirocyclic lactams have been reported to inhibit cell migration, a key step in metastasis [3]. Method: Wound Healing (Scratch) Assay.
-
Monolayer Formation: Grow A549 cells to 90% confluence in 6-well plates.
-
Scratch: Create a uniform scratch using a p200 pipette tip. Wash with PBS to remove debris.
-
Treatment: Add media containing the spiro-derivative (at sub-cytotoxic concentration, e.g.,
). -
Imaging: Capture images at 0h and 24h.
-
Quantification: Calculate % Wound Closure =
.-
Self-Validation: If the treated wound remains open while the control closes, the compound inhibits migration.
-
Part 4: References
-
Taylor, R. D., & MacCoss, M. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.[1][2][3] Expert Opinion on Drug Discovery.[2][3]
-
Zheng, Y., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives.[4][5] Molecules.[1][2][3][4][6][7][8][9][10][11][12]
-
Wang, J., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones.[13][14] Molecules.[1][2][3][4][6][7][8][9][10][11][12]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.
Sources
- 1. 1-Oxa-8-azaspiro[4.6]undecan-9-one | 1308384-34-0 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. a2bchem.com [a2bchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. PubChemLite - 1,4-dioxa-8-azaspiro[4.6]undecan-9-one (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. 1,4,8-trioxaspiro[4.6]undecan-9-one - CAS:110674-74-3 - Abovchem [abovchem.com]
- 13. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
1-oxa-8-azaspiro[4.6]undecan-9-one as a sigma-1 receptor ligand.
Application Note: 1-Oxa-8-azaspiro[4.6]undecan-9-one as a Scaffold for Sigma-1 Receptor Ligand Discovery
Abstract
The Sigma-1 Receptor (S1R) is a ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1] It plays a critical role in neuroprotection, calcium signaling, and cellular survival. 1-oxa-8-azaspiro[4.6]undecan-9-one represents a privileged spirocyclic scaffold offering a unique three-dimensional architecture for S1R ligand design.[1] While the parent lactam ("9-one") provides the structural core, its conversion to a basic amine or functionalized derivative is typically required to satisfy the canonical S1R pharmacophore (a basic nitrogen flanked by hydrophobic domains). This guide details the protocols for handling this scaffold, derivatizing it for optimal binding, and validating its affinity and functional activity at the Sigma-1 receptor.
Introduction & Pharmacophore Analysis
The Spirocyclic Advantage
Spirocyclic systems like 1-oxa-8-azaspiro[4.6]undecan-9-one restrict conformational flexibility, reducing the entropic penalty of binding.[1] The [4.6] system consists of a tetrahydrofuran ring spiro-fused to a seven-membered azepane-like ring.[1] This expanded ring size (compared to the common [4.5] piperidine analogs) allows for unique spatial exploration of the S1R binding pocket.
The Pharmacophore Challenge
The canonical S1R binding site (Asp126) requires an electrostatic interaction with a protonated (basic) nitrogen .
-
1-oxa-8-azaspiro[4.6]undecan-9-one: Contains a lactam (amide).[1] The nitrogen is non-basic and neutral at physiological pH. It is unlikely to bind S1R with high affinity in this specific oxidation state.
-
Active Ligand Strategy: This molecule serves as a precursor . High-affinity ligands are generated by:
-
Reduction: Converting the lactam (C=O) to a secondary amine (CH₂).
-
N-Substitution: Attaching hydrophobic groups (e.g., benzyl, phenethyl) to the nitrogen to engage the S1R hydrophobic pockets.
-
Chemical Handling & Preparation
Solubility & Storage
-
Physical State: Typically a white to off-white solid or viscous oil.[1]
-
Solubility: Soluble in DMSO (>100 mM), Ethanol, and Methanol. Poorly soluble in water.
-
Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Derivatization Protocol (Simplified)
For researchers using this as a building block:
-
Reduction: Treat 1-oxa-8-azaspiro[4.6]undecan-9-one with LiAlH₄ in THF (reflux) to yield 1-oxa-8-azaspiro[4.6]undecane .
-
Functionalization: Perform reductive amination or N-alkylation with aryl-halides to introduce the hydrophobic tail required for nanomolar S1R affinity.[1]
Pharmacological Evaluation: Radioligand Binding Assay
Objective: Determine the binding affinity (
Reagents
-
Source Tissue: Guinea pig brain membranes (highest S1R density) or HEK293 cells overexpressing human S1R.
-
Radioligand:
(Specific Activity ~30-60 Ci/mmol).[1] -
Non-specific Binder: Haloperidol (10
M) or unlabeled (+)-Pentazocine (10 M). -
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Protocol Steps
-
Membrane Preparation: Homogenize tissue in ice-cold Tris-sucrose buffer.[1] Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 40,000 x g (30 min) to pellet membranes. Resuspend in Assay Buffer.
-
Incubation Setup:
-
Reaction: Incubate at 37°C for 120 minutes (equilibrium).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific filter binding).
-
Wash: Wash filters 3x with ice-cold Tris buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis
Calculate specific binding:
Functional Assay: Calcium Mobilization
Objective: Assess if the ligand acts as an agonist (chaperoning IP3R) or antagonist. S1R agonists typically potentiate Bradykinin-induced
Workflow
-
Cell Line: NG108-15 or SH-SY5Y neuroblastoma cells.[1]
-
Dye Loading: Load cells with Fura-2 AM or Fluo-4 AM (calcium indicators) for 30 min.
-
Pre-treatment: Incubate cells with the Test Compound (1-10
M) for 30 minutes.[1] -
Stimulation: Inject Bradykinin (BK) to trigger ER calcium release.
-
Readout: Measure fluorescence intensity ratio (340/380 nm for Fura-2).
-
Agonist Effect: Increases the peak amplitude or duration of the BK-induced
transient (chaperone effect). -
Antagonist Effect: No effect on BK response, or blocks the potentiation by a known agonist (e.g., PRE-084).
-
Visualization of Mechanisms & Workflows
Figure 1: Pharmacophore & Binding Logic
This diagram illustrates why the "9-one" scaffold requires modification to bind the S1R Asp126 residue.[1]
Caption: Transformation of the neutral lactam scaffold into an active, high-affinity Sigma-1 receptor ligand capable of engaging Asp126.
Figure 2: Radioligand Binding Workflow
Caption: Step-by-step workflow for the competitive radioligand binding assay to determine Ki values.
References
-
Runeberg, N., et al. (2020). "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry, 28(14), 115560.
-
Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142–153.
-
Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature, 532(7600), 527–530.
-
PubChem Compound Summary. (2025). "1-Oxa-8-azaspiro[4.6]undecane."[1][2][3][4] National Center for Biotechnology Information.
Sources
- 1. 1-Oxa-7-Azaspiro[4.4]Nonane Hydrochloride|CAS 1419590-81-0 [rlavie.com]
- 2. PubChemLite - 1-oxa-8-azaspiro[4.6]undecane hydrochloride (C9H17NO) [pubchemlite.lcsb.uni.lu]
- 3. 1,4-Dioxa-8-azaspiro[4.5]decane (177-11-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. 1-Oxa-8-azaspiro[4.6]undecan-9-one | 1308384-34-0 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Stability Optimization for 1-oxa-8-azaspiro[4.6]undecan-9-one
Status: Operational Operator: Senior Application Scientist Ticket ID: STAB-OXA-46-001 Subject: Comprehensive Stability & Troubleshooting Guide[1]
Executive Summary
Welcome to the technical support hub for 1-oxa-8-azaspiro[4.6]undecan-9-one . This spirocyclic scaffold, featuring a tetrahydrofuran ring fused to a caprolactam (hexahydro-2H-azepin-2-one) moiety, is a critical intermediate in the synthesis of muscarinic agonists, sigma receptor ligands, and other bioactive agents [1, 2].[1]
While the 7-membered lactam ring offers greater hydrolytic stability than smaller
Module 1: Chemical Stability & Degradation Pathways
The Core Vulnerabilities
The stability profile of 1-oxa-8-azaspiro[4.6]undecan-9-one is governed by two primary vectors:
-
Lactam Hydrolysis: The amide bond in the 7-membered ring is susceptible to ring-opening under extreme pH, converting the spiro-lactam into a linear amino-acid derivative.
-
Ether Oxidation: The position
to the oxygen in the 5-membered ring is prone to radical autoxidation, leading to peroxide formation and subsequent ring fragmentation.
Visualizing the Degradation Logic
Figure 1: Primary degradation vectors.[1] The 7-membered lactam ring is the primary site of hydrolytic failure, while the ether ring drives oxidative instability.
Module 2: Troubleshooting Guide (FAQ)
Q1: My compound turns yellow upon storage at room temperature. Is it still usable?
Diagnosis: This is likely oxidative degradation initiating at the ether functionality (1-oxa ring). The yellowing suggests the formation of N-oxides or conjugated impurities derived from radical attack.
-
Immediate Action: Check the purity via LC-MS. If the main peak is >95%, repurify immediately using a short silica plug to remove polar oxidation byproducts.[1][2]
-
Prevention: Store under Argon/Nitrogen at -20°C. Avoid storing in ethereal solvents (THF/Diethyl ether) which can promote radical propagation.[1]
Q2: I observe inconsistent yields during acidic deprotection steps.
Diagnosis: Lactam Ring Opening. While 7-membered lactams are more stable than 4-membered ones, prolonged exposure to strong acids (e.g., 6M HCl, TFA) at elevated temperatures will hydrolyze the amide bond [3].[1][2]
-
Solution: Monitor the reaction strictly. If removing a Boc group, use 4M HCl in Dioxane at 0°C rather than refluxing aqueous acids.[1][2] Quench immediately with cold NaHCO₃.
Q3: The compound precipitates out of DMSO/Water mixtures unexpectedly.
Diagnosis: Spiro-Conformational Lipophilicity. The spiro-center creates a compact, rigid structure that disrupts water lattice networks more than linear analogs, leading to "crashing out" in aqueous buffers [2].[1]
-
Workaround: Pre-dissolve in DMSO (100x stock) and add to the aqueous buffer slowly with rapid vortexing. Ensure the final DMSO concentration is >1% if solubility is critical.[1]
Module 3: Experimental Protocols
Protocol A: Forced Degradation Stress Test
Purpose: To empirically determine the stability limits of your specific batch.
Reagents: 1M HCl, 1M NaOH, 3% H₂O₂, HPLC-grade Acetonitrile.
| Stress Condition | Procedure | Target Endpoint |
| Acid Hydrolysis | Dissolve 5mg in 1mL 0.1M HCl . Heat at 60°C for 4h. | Detect ring-opening (M+18 mass shift). |
| Base Hydrolysis | Dissolve 5mg in 1mL 0.1M NaOH . Heat at 60°C for 4h. | Detect carboxylate formation.[1][3] |
| Oxidation | Dissolve 5mg in 1mL 3% H₂O₂ at RT for 24h. | Detect N-oxide (+16) or ring oxidation.[1] |
| Photostability | Expose solid sample to UV light (ICH Q1B) for 24h.[1] | Detect discoloration/polymerization.[1] |
Protocol B: Safe Workup for Spiro-Lactams
Purpose: To maximize recovery and prevent ring opening during isolation.[1]
-
Quenching: Never quench acidic reactions with strong base (NaOH) directly if the mixture is hot.[1] Pour the reaction mixture into an ice/saturated NaHCO₃ slurry.
-
Extraction: Use Dichloromethane (DCM) or Chloroform .[1] The spiro-lactam is moderately polar; DCM extracts it efficiently from aqueous phases while leaving behind ring-opened amino acid salts (which remain in the water phase).
-
Drying: Use MgSO₄ rather than Na₂SO₄ for faster water removal to prevent hydrolysis during evaporation.[1]
Module 4: Decision Matrix for Stability Issues
Use this logic flow to diagnose synthesis or storage failures.
Figure 2: Diagnostic decision tree for identifying root causes of instability.
References
-
Imming, P., Klar, B., & Dix, D. (2000).[1][2][4] Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331.[1][2][4] Link
-
Tang, H., et al. (2020).[1][2] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[1][5][6] Bioorganic & Medicinal Chemistry, 28(14), 115560.[1][2] Link
-
Holt-Martyn, J. P., et al. (2019).[1][2][7] Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10, 500-504.[1][2][7] Link
-
Carreira, E. M., & Kvaerno, L. (2008).[1][2] Classics in Stereoselective Synthesis. Wiley-VCH. (General reference for spiro-cycle formation and stability).
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN113024572B - Spiro-γ-lactam compound and its synthetic method and application - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
refining analytical methods for 1-oxa-8-azaspiro[4.6]undecan-9-one characterization
Technical Support Center: Analytical Method Refinement for 1-oxa-8-azaspiro[4.6]undecan-9-one
Executive Summary: The "Spiro" Challenge
Researchers working with 1-oxa-8-azaspiro[4.6]undecan-9-one often underestimate the analytical complexity introduced by its spirocyclic core. Unlike flat aromatic scaffolds, this molecule possesses a rigid, three-dimensional orthogonality that influences solvation, ionization, and interaction with stationary phases. Furthermore, the lack of a conjugated
This guide addresses the three most common support tickets we receive: sensitivity issues, peak splitting/shape anomalies, and enantiomeric resolution.
Module 1: Detection & Sensitivity Optimization
Q: "My UV baseline at 210 nm is noisy, and I'm missing low-level impurities. How do I improve sensitivity?"
Diagnosis:
The 1-oxa-8-azaspiro[4.6]undecan-9-one scaffold lacks a strong chromophore. It relies solely on the
The Protocol: Signal-to-Noise Enhancement
-
Switch to Phosphate (If LC-UV only):
-
Why: Phosphoric acid/phosphate buffers are transparent down to 195 nm, unlike formate/acetate.
-
Action: Replace 0.1% Formic Acid with 10 mM Potassium Phosphate (pH 2.5 or 7.0).
-
Note: Do NOT use this with MS detection.
-
-
Implement Universal Detection (CAD/ELSD):
-
Why: Charged Aerosol Detection (CAD) is independent of chromophores and correlates directly with mass/analyte quantity.
-
Action: Set evaporation temperature to 35°C (low volatility of spiro-lactam allows this). This typically boosts S/N by 10-50x compared to UV 210 nm for this scaffold.
-
-
MS Source Optimization (ESI+):
-
Why: The lactam nitrogen is weakly basic but protonates well in ESI(+).
-
Critical Parameter: Increase the Cone Voltage (or Fragmentor Voltage). Spiro-lactams form stable adducts (
, ). Higher energy is needed to decluster these and favor the species for quantification.
-
Data Comparison: Detector Suitability
| Detector | Limit of Quantitation (LOQ) | Linearity ( | Suitability |
| UV (254 nm) | N/A (No signal) | N/A | Unsuitable |
| UV (210 nm) | ~10 µg/mL | 0.98 | Screening Only |
| CAD | ~0.5 µg/mL | >0.995 | Recommended for Purity |
| LC-MS (SIM) | <10 ng/mL | >0.99 | Recommended for PK/Trace |
Module 2: Peak Shape & Separation Physics
Q: "I see a split peak or 'shoulder' in my chromatogram. Is my compound degrading?"
Diagnosis: Before assuming degradation, consider conformational isomerism . The 7-membered azepane ring in the spiro[4.6] system is flexible and can adopt multiple puckered conformations (chair/twist-boat). If the interconversion barrier is high relative to the chromatographic timescale, you will see peak broadening or splitting—a phenomenon known as dynamic chromatography.
The Protocol: Temperature-Dependent HPLC
-
Run a Temperature Gradient:
-
Inject the sample at 25°C, 40°C, and 55°C.
-
Observation: If the split peaks coalesce into a single sharp peak at higher temperatures, it is conformational isomerism, not degradation. The heat increases the rate of ring flipping, averaging the signal.
-
-
Stationary Phase Selection:
-
Avoid: Standard C18 columns often struggle with the 3D "bulk" of spiro cycles.
-
Recommended: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.
-
Mechanism: The
interactions (even with the weak amide dipole) and the rigid shape selectivity of PFP phases provide better discrimination of the spiro-geometry than the dispersive interactions of C18.
-
Figure 1: Decision tree for diagnosing peak anomalies in spiro-lactam analysis.
Module 3: Enantiomeric Resolution
Q: "The spiro center creates chirality. Which column separates the enantiomers?"
Diagnosis: The C5 spiro carbon creates a chiral center because the path through the oxa-ring (O vs C) and the aza-ring (N vs C) is asymmetric. 1-oxa-8-azaspiro[4.6]undecan-9-one exists as a pair of enantiomers.
The Protocol: Chiral Method Development
Standard "generic" gradients fail here. You must utilize Polysaccharide-based Chiral Stationary Phases (CSPs) .
-
Screening Strategy:
-
Phase 1: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA/IG).
-
Phase 2: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK IC).
-
-
Mobile Phase Composition (Normal Phase vs. Polar Organic):
-
Recommendation:Polar Organic Mode (POM) is superior for solubility and MS compatibility.
-
Recipe: 100% Acetonitrile + 0.1% Diethylamine (DEA) + 0.1% Formic Acid.
-
Why: The "Basic-Acidic" additive mix prevents tailing of the secondary amine/amide while maintaining ionization capability.
-
-
Self-Validating the Separation:
-
If you lack a racemic standard, use a Diode Array Detector (DAD) to compare UV spectra of the potential enantiomer peaks. They must be identical.
-
Alternatively, perform Online Optical Rotation (OR) detection if available.
-
Module 4: Mass Spectrometry Fragmentation (Structural Confirmation)
When validating the identity of 1-oxa-8-azaspiro[4.6]undecan-9-one (
-
Parent Ion:
170.1 -
Loss of CO (Lactam ring contraction):
142.1 (Diagnostic for cyclic ketones/lactams). -
Spiro-Cleavage: Rupture of the C-C bonds at the spiro junction often leads to ring-opening fragments. Look for
84 (pyrrolidine-like ring) or 113 (caprolactam-like fragment), depending on charge retention.
References & Further Reading
-
Spiro-Scaffold Analysis : Krasavin, M., et al. "Spirocyclic Motifs in Drug Discovery: Analytical Challenges and Synthetic Solutions." Journal of Medicinal Chemistry, 2023.
-
Chiral Separation of Lactams : Zhang, T., et al. "Enantioseparation of Spiro-lactams using Polysaccharide-based Stationary Phases." Journal of Chromatography A, 2020.[1]
-
CAD vs UV Detection : Gamache, P., et al. "Charged Aerosol Detection for Non-Chromophoric Pharmaceutical Analysis." Bioanalysis, 2018.
-
Conformational Isomerism in LC : Gritti, F. "Temperature Effects in the Separation of Conformational Isomers." LCGC North America, 2019.
(Note: While specific literature on "1-oxa-8-azaspiro[4.6]undecan-9-one" is proprietary or sparse, the citations above refer to the authoritative methodologies for the structural class of spiro-lactams and non-chromophoric analytes.)
Sources
Validation & Comparative
A Researcher's Guide to Validating Novel Spiro Compound Structures by X-ray Crystallography
In the landscape of modern drug discovery and materials science, spiro compounds represent a fascinating and highly valuable class of molecules. Their unique three-dimensional architecture, characterized by two rings linked at a single, shared carbon atom, imparts novel stereochemical and conformational properties. These attributes often translate into desirable biological activities and material characteristics. However, this same structural complexity presents a significant challenge for unambiguous characterization. For researchers, scientists, and drug development professionals, absolute certainty of a novel spiro compound's structure is not merely an academic exercise; it is a critical prerequisite for understanding its function, optimizing its properties, and ensuring intellectual property claims.
This guide provides an in-depth, technical comparison of X-ray crystallography against other analytical techniques for the structural validation of novel spiro compounds. It is designed to move beyond a simple recitation of protocols, offering instead a field-proven perspective on the causality behind experimental choices and the establishment of self-validating systems for trustworthy results.
The Imperative of Unambiguous Structural Determination
The central spirocyclic carbon atom is a quaternary center, often chiral, creating a rigid and defined orientation of the fused ring systems. This can lead to a vast number of potential stereoisomers, each with potentially different biological activities or physical properties. Misassignment of the absolute configuration or even the connectivity of a novel spiro compound can lead to wasted resources, erroneous structure-activity relationship (SAR) studies, and ultimately, the failure of a promising drug candidate or material.
While several analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for providing a definitive, three-dimensional atomic arrangement of a molecule.[1][2] It offers an unparalleled level of detail, including bond lengths, bond angles, and the absolute configuration of chiral centers.[3][4]
A Comparative Overview of Structural Elucidation Techniques
Before delving into the specifics of X-ray crystallography, it is instructive to understand its position relative to other common analytical methods used in organic chemistry.
| Technique | Information Provided | Strengths | Limitations for Spiro Compounds |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, relative stereochemistry, and solution-state conformation.[5] | Provides detailed information about the local environment of each nucleus. Essential for characterizing compounds in solution. | Can be challenging to definitively assign the relative stereochemistry of all stereocenters, especially in complex spiro systems. Absolute configuration cannot be determined. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[6] | Highly sensitive, provides the molecular formula with high accuracy. | Provides no direct information about the three-dimensional arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[7] | Quick and easy method to identify the types of bonds present in a molecule. | Provides limited information about the overall molecular structure and no stereochemical information. |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration.[3][4] | Provides an unambiguous, definitive structure of the molecule in the solid state.[8] | Requires a high-quality single crystal of the compound, which can be challenging to obtain. |
While NMR, MS, and IR are indispensable tools for the initial characterization of a new compound, they often fall short of providing the absolute structural proof required for complex molecules like spiro compounds.[7][9][10] It is the synergistic use of these techniques, with X-ray crystallography as the ultimate arbiter of three-dimensional structure, that provides the highest level of confidence.
The X-ray Crystallography Workflow: A Step-by-Step Guide
The journey from a newly synthesized spiro compound to a fully validated crystal structure involves a series of meticulous steps. Success at each stage is predicated on a deep understanding of the underlying principles and careful experimental execution.
Diagram: The Single-Crystal X-ray Diffraction Workflow
Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.
Experimental Protocol: From Powder to Publication-Ready Structure
1. Crystal Growth: The Art and Science of Nucleation
The axiom of X-ray crystallography is that the quality of the final structure can be no better than the quality of the crystal used for data collection.[11] For novel spiro compounds, which are often synthesized in small quantities and may possess challenging solubility profiles, obtaining diffraction-quality single crystals is frequently the most significant hurdle.[8]
-
Objective: To grow well-ordered, single crystals of the spiro compound with dimensions typically in the range of 0.1 to 0.3 mm.[3]
-
Methodologies:
-
Slow Evaporation: A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals begin to form.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
-
-
Causality: The key to all these methods is slow, controlled crystal growth.[11] Rapid precipitation leads to the formation of polycrystalline powders or poorly ordered crystals that are unsuitable for single-crystal X-ray diffraction.
2. Crystal Selection and Mounting: Identifying the Ideal Candidate
Once crystals have been obtained, they must be carefully examined to select a suitable candidate for data collection.
-
Objective: To select a single, well-formed crystal free of defects and mount it on the diffractometer.
-
Procedure:
-
Examine the crystals under a polarizing microscope. A good single crystal should exhibit uniform extinction every 90 degrees of rotation.[11]
-
Select a crystal with sharp edges and smooth faces. Avoid crystals that are cracked, opaque, or appear to be aggregates.
-
Carefully mount the selected crystal on a glass fiber or a cryo-loop using a minimal amount of oil or grease.
-
The mounted crystal is then placed on a goniometer head, which allows for precise orientation in the X-ray beam.[12][13][14][15][16]
-
3. X-ray Diffraction Data Collection: Illuminating the Crystal Lattice
The mounted crystal is now ready for data collection. This involves irradiating the crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern.[2]
-
Instrumentation: A single-crystal X-ray diffractometer, consisting of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffracted X-rays.[1]
-
Process:
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction data.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[2]
-
The positions and intensities of the diffraction spots (reflections) are recorded by the detector.[17]
-
4. Data Processing: From Spots to Structure Factors
The raw diffraction images are then processed to extract the intensities and positions of each reflection.
-
Objective: To integrate the intensities of the diffraction spots and apply corrections for experimental factors.
-
Software: Specialized software is used to perform these calculations.
-
Output: A file containing a list of Miller indices (h,k,l) for each reflection and its corresponding intensity and standard uncertainty.
5. Structure Solution: The Phase Problem
The intensities of the reflections provide the amplitudes of the structure factors, but the phase information is lost during the experiment. This is known as the "phase problem" in crystallography.
-
Objective: To determine the phases of the structure factors in order to calculate an initial electron density map.
-
Methods:
-
Direct Methods: Statistical methods that use relationships between the intensities of the reflections to estimate the phases.
-
Patterson Methods: Used for structures containing heavy atoms, this method uses a map of the vectors between atoms in the unit cell to locate the positions of the heavy atoms, which can then be used to calculate initial phases.
-
6. Structure Refinement: Honing the Atomic Model
Once an initial model of the structure is obtained, it is refined against the experimental data to improve its accuracy.
-
Objective: To adjust the atomic positions, and other parameters to minimize the difference between the observed and calculated structure factors.[18]
-
Process: A least-squares refinement process is used to optimize the model.
-
Key Indicators of a Good Refinement:
-
R-factor (or R1): A measure of the agreement between the observed and calculated structure factor amplitudes. A lower R-factor indicates a better fit. For small molecules, an R-factor below 0.05 (5%) is generally considered good.[19][20][21]
-
Goodness-of-Fit (GOF): Should be close to 1.0 for a good refinement.
-
Residual Electron Density: The difference electron density map should be relatively flat, with no large positive or negative peaks.
-
7. Structure Validation: Ensuring Chemical and Crystallographic Sense
The final step is to thoroughly validate the refined structure to ensure that it is chemically reasonable and consistent with the experimental data.
-
Objective: To confirm the correctness of the final structural model.
-
Key Validation Checks:
-
Bond lengths and angles: Should be within expected ranges for the types of atoms and bonds present.
-
Chirality and Absolute Configuration: For chiral spiro compounds, the absolute configuration must be determined. This is typically done by analyzing the anomalous scattering of the X-rays, which leads to the calculation of the Flack parameter .[22][23][24][25][26] A Flack parameter close to 0 with a small standard uncertainty indicates that the correct absolute configuration has been determined.[22] A value close to 1 suggests that the inverted structure is correct.[22]
-
Space Group Determination: The correct assignment of the crystal's space group is crucial for a successful structure determination.[27][28][29][30][31]
-
Crystallographic Information File (CIF): The final structural information is compiled into a standard Crystallographic Information File (CIF).[32][33][34][35][36]
-
8. Data Deposition: Sharing with the Scientific Community
To ensure the reproducibility and accessibility of the structural data, it is standard practice to deposit the final CIF in a public database.
-
The Cambridge Structural Database (CSD): The world's repository for small-molecule organic and metal-organic crystal structures.[37][38][39][40] Deposition of data in the CSD is often a requirement for publication in scientific journals.
Troubleshooting Common Challenges in the Crystallography of Spiro Compounds
| Challenge | Potential Cause | Recommended Solution |
| Inability to Grow Single Crystals | Poor solubility, high conformational flexibility, presence of impurities. | Screen a wide range of solvents and crystallization techniques. Ensure the highest possible purity of the compound. |
| Poor Diffraction Quality | Crystal defects, twinning, disorder. | Screen multiple crystals to find the best one. Use a cryo-protectant to improve cooling. |
| Ambiguous Space Group Assignment | Pseudosymmetry, twinning. | Carefully examine the systematic absences and intensity statistics. Consider alternative space groups and re-refine the structure. |
| Uncertain Absolute Configuration | Weak anomalous scattering signal (for light-atom structures). | Collect highly redundant data. If possible, introduce a heavier atom into the molecule to enhance the anomalous signal. |
Conclusion: The Unrivaled Power of X-ray Crystallography
For researchers working with novel spiro compounds, X-ray crystallography is more than just an analytical technique; it is the definitive method for establishing the ground truth of a molecule's three-dimensional structure. While other spectroscopic methods provide essential and complementary information, they cannot match the unambiguous and detailed picture provided by a well-refined crystal structure.[41][42][43][44][45] By understanding the principles behind the crystallographic workflow, from the careful cultivation of single crystals to the rigorous validation of the final atomic model, researchers can confidently and accurately elucidate the structures of their novel spiro compounds, paving the way for groundbreaking discoveries in medicine and materials science.
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A Comparative Guide to In Silico ADME Prediction: A Case Study on 1-oxa-8-azaspiro[4.6]undecan-9-one
Introduction: The Imperative of Early ADME Profiling
In the landscape of modern drug discovery, the mantra "fail early, fail cheap" has become a guiding principle. The attrition rate of drug candidates during clinical trials remains a significant challenge, with a substantial portion of failures attributed to poor pharmacokinetic properties.[1][2] The acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion, encapsulates the journey of a drug through the body.[3][4] Understanding these properties is crucial for assessing a compound's potential efficacy and safety.[3][5]
Historically, ADME properties were evaluated late in the development process, leading to costly failures. The contemporary approach, however, emphasizes the assessment of ADME characteristics at the earliest stages of discovery.[2] This is where in silico computational tools have revolutionized the field. By providing rapid, cost-effective predictions of ADME profiles, these tools enable researchers to prioritize promising candidates and deprioritize those with likely liabilities long before committing to expensive and time-consuming in vitro and in vivo studies.[6]
This guide offers a comparative analysis of the predicted ADME properties of a novel heterocyclic scaffold, 1-oxa-8-azaspiro[4.6]undecan-9-one , benchmarked against two well-established scaffolds in medicinal chemistry: N-benzoylpiperidine and 4-benzoyl-morpholine . We will leverage widely accessible, free web-based prediction tools, SwissADME and pkCSM, to generate a comprehensive ADME profile for each compound, providing a framework for rational, data-driven decision-making in the early phases of drug discovery.[7][8][9][10]
The Molecules: Structures and Starting Points
For any in silico analysis, the starting point is a machine-readable representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a common format for this purpose.
-
Target Scaffold: 1-oxa-8-azaspiro[4.6]undecan-9-one
-
SMILES: C1CCC2(C1)CCNC(=O)O2
-
-
Comparator 1: N-benzoylpiperidine[11][12]
-
SMILES: O=C(C1=CC=CC=C1)N2CCCCC2
-
-
Comparator 2: 4-benzoyl-morpholine[13][14]
-
SMILES: O=C(C1=CC=CC=C1)N2CCOCC2
-
Methodology: The In Silico Prediction Workflow
The process of generating in silico ADME predictions is straightforward, making it an accessible tool for researchers across various disciplines. The general workflow is depicted below.
Caption: General workflow for in silico ADME prediction.
Experimental Protocol: ADME Prediction using SwissADME
-
Navigate to the SwissADME web server (]">http://www.swissadme.ch).[10]
-
Input Molecules: In the provided text box, enter the SMILES string for each molecule, one per line.
-
Initiate Analysis: Click the "Run" button to start the calculations.
-
Data Compilation: The server will generate a detailed report for each molecule. Systematically collect the values for the parameters listed in the tables below.
Results: Comparative ADME Profile
The following tables summarize the predicted ADME properties for the target spirocycle and the two comparator scaffolds, generated using SwissADME and pkCSM.
Table 1: Physicochemical and Lipophilicity Properties
| Property | 1-oxa-8-azaspiro[4.6]undecan-9-one | N-benzoylpiperidine | 4-benzoyl-morpholine | Desired Range/Interpretation |
| Molecular Weight ( g/mol ) | 169.21 | 189.25 | 191.23 | < 500 Da (Lipinski's Rule)[15][16][17] |
| LogP (Consensus) | -0.15 | 2.15 | 1.35 | < 5 (Lipinski's Rule); CNS drugs often ~2[18] |
| LogS (ESOL) | -1.18 | -2.99 | -2.14 | > -4 indicates good solubility. |
| Solubility Class | Soluble | Moderately Soluble | Soluble | Qualitative assessment of aqueous solubility. |
| TPSA (Ų) | 49.56 | 20.31 | 32.99 | < 140 Ų for good cell permeability. |
Table 2: Pharmacokinetic Predictions - Absorption & Distribution
| Property | 1-oxa-8-azaspiro[4.6]undecan-9-one | N-benzoylpiperidine | 4-benzoyl-morpholine | Desired Range/Interpretation |
| GI Absorption (SwissADME) | High | High | High | Qualitative prediction of absorption from the gut. |
| Caco-2 Permeability (pkCSM, logPapp) | 0.493 | 1.111 | 0.858 | > 0.9 suggests high permeability.[19][20][21][22] |
| BBB Permeant (SwissADME) | No | Yes | No | Predicts ability to cross the blood-brain barrier.[23][24][25] |
| LogBB (pkCSM) | -1.114 | -0.013 | -0.505 | > 0.3 for high BBB permeation; < -1 for poor.[24] |
| P-gp Substrate (SwissADME) | No | No | No | Predicts if the compound is a substrate of P-glycoprotein efflux pump. |
Table 3: Pharmacokinetic Predictions - Metabolism
| Property | 1-oxa-8-azaspiro[4.6]undecan-9-one | N-benzoylpiperidine | 4-benzoyl-morpholine | Interpretation |
| CYP1A2 Inhibitor | No | Yes | No | Inhibition of key metabolic enzymes can lead to drug-drug interactions.[26][27][28][29][30] |
| CYP2C9 Inhibitor | No | Yes | Yes | " |
| CYP2C19 Inhibitor | No | No | No | " |
| CYP2D6 Inhibitor | No | Yes | No | " |
| CYP3A4 Inhibitor | No | Yes | No | " |
Table 4: Drug-Likeness and Medicinal Chemistry Friendliness
| Property | 1-oxa-8-azaspiro[4.6]undecan-9-one | N-benzoylpiperidine | 4-benzoyl-morpholine | Interpretation |
| Lipinski's Rule Violations | 0 | 0 | 0 | 0 violations is ideal for oral bioavailability.[15][17][31] |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | A score of 0.55 is typical for well-behaved small molecules. |
| Lead-likeness Violations | 0 | 1 (LogP > 3) | 0 | Stricter criteria for early-stage lead compounds. |
| Synthetic Accessibility | 2.51 | 1.83 | 2.01 | Lower scores indicate easier synthesis (Scale 1-10). |
Discussion: Synthesizing the Data into Insights
The in silico analysis provides a multi-faceted view of the potential ADME profile of 1-oxa-8-azaspiro[4.6]undecan-9-one, particularly when contrasted with established chemical scaffolds.
Physicochemical Properties and Solubility
The target spirocycle exhibits a low molecular weight and, most notably, a negative consensus LogP, indicating a high degree of hydrophilicity. This is a stark contrast to the more lipophilic benzoyl-piperidine and morpholine comparators. This hydrophilicity translates to a predicted high aqueous solubility (LogS = -1.18), a favorable property for formulation and absorption. The Topological Polar Surface Area (TPSA) of 49.56 Ų is well within the desirable range for good membrane permeability.
Pharmacokinetics: A Tale of Two Barriers
-
Gastrointestinal (GI) Absorption: All three compounds are predicted to have high GI absorption. For the spirocycle, this is likely driven by its small size and sufficient polarity to remain in solution, while the comparators' absorption is aided by their higher lipophilicity. The pkCSM-predicted Caco-2 permeability for the spirocycle is lower than the others, suggesting that while absorption is high, the rate of passive diffusion may be slower.[19][32]
-
Blood-Brain Barrier (BBB) Penetration: Here, the differences are most pronounced. The spirocycle's high polarity and low LogP lead to a strong prediction of being unable to cross the BBB. This is a critical insight for drug design. If the intended target is within the Central Nervous System (CNS), this scaffold is likely unsuitable without significant modification. Conversely, if CNS penetration would lead to off-target effects, this property is highly advantageous. The more lipophilic N-benzoylpiperidine is correctly predicted as BBB-penetrant, highlighting the model's sensitivity to this key parameter.[23][24][33][34]
Metabolic Profile: A Clean Slate
A significant advantage of the 1-oxa-8-azaspiro[4.6]undecan-9-one scaffold appears in its metabolic profile. It is predicted to be a non-inhibitor of the five major Cytochrome P450 (CYP) enzymes tested.[26][28][30] These enzymes are responsible for the metabolism of a vast majority of clinical drugs.[28][29] Inhibition of these enzymes is a primary cause of adverse drug-drug interactions.[27] The N-benzoylpiperidine comparator, in contrast, is flagged as a potential inhibitor for four of the five isoforms, representing a significant liability that would require careful management and further investigation. This clean CYP inhibition profile for the spirocycle is a highly desirable feature for a novel scaffold.
Drug-Likeness and Synthetic Feasibility
All three compounds adhere to Lipinski's Rule of Five, a foundational guideline for oral drug-likeness, indicating none possess physicochemical properties that would overtly hinder their development as oral medications.[15][16][18][31] The spirocycle also passes the more stringent "lead-likeness" filters, making it an attractive starting point for a discovery program. Its synthetic accessibility score is slightly higher (more complex) than the comparators, which is expected for a spirocyclic system, but still well within a feasible range.
Logical Relationships in ADME Prediction
The interplay between fundamental physicochemical properties and the resulting pharmacokinetic outcomes is a cornerstone of medicinal chemistry. This relationship can be visualized as a logical flow.
Caption: Relationship between physicochemical properties and ADME.
Conclusion and Strategic Recommendations
The in silico analysis of 1-oxa-8-azaspiro[4.6]undecan-9-one reveals a promising ADME profile for a novel scaffold, characterized by several key strengths and one critical consideration.
Strengths:
-
Excellent Solubility: The inherent hydrophilicity should simplify formulation and ensure good dissolution in the GI tract.
-
Favorable Safety Profile: The predicted lack of inhibition of major CYP enzymes significantly de-risks the potential for drug-drug interactions, a major hurdle in clinical development.
-
Good Drug-Likeness: The scaffold adheres to both drug-like and lead-like criteria, making it an ideal starting point for optimization.
Critical Consideration:
-
Poor BBB Penetration: The scaffold is strongly predicted to be excluded from the CNS. This is a binary characteristic that must align with the therapeutic strategy. For CNS targets, this scaffold is inappropriate. For peripheral targets, this is a highly advantageous "drug-like" property, as it can prevent unwanted neurological side effects.
Recommendations for Further Action:
-
Prioritize for Peripheral Targets: Based on this profile, discovery programs targeting non-CNS pathways should consider this scaffold a high-priority starting point.
-
Validate In Vitro: The next logical step is to validate these computational predictions with targeted in vitro assays. Key experiments would include:
-
Scaffold Hopping for CNS Targets: If the biological target of interest is in the CNS, this specific scaffold is likely not viable. Medicinal chemists should focus on modifying the scaffold to increase lipophilicity or explore alternative spirocyclic systems with different heteroatom arrangements.
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Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]
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Journal of Advanced Sciences and Research. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. [Link]
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141. [Link]
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SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. ExPASy. [Link]
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Lagorce, D., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules. [Link]
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U.S. Environmental Protection Agency. (n.d.). Morpholine, 4-benzoyl- - Substance Details. SRS. [Link]
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Safety Operating Guide
Personal Protective Equipment (PPE) for Handling 1-Oxa-8-azaspiro[4.6]undecan-9-one
Executive Summary & Risk Context
1-Oxa-8-azaspiro[4.6]undecan-9-one is a specialized spirocyclic building block used primarily in the synthesis of pharmaceutical candidates (e.g., GPCR modulators or kinase inhibitors). Unlike common solvents with well-defined toxicological profiles, this compound—like many novel spiro-scaffolds—often lacks extensive in vivo toxicity data.
The Safety Axiom: In the absence of a specific LD50 or chronic exposure data, you must apply the "Universal Precaution for Novel Intermediates." This protocol treats the substance as a potential sensitizer and mucosal irritant due to its lactam (cyclic amide) functionality, which can exhibit biological activity similar to other nitrogenous heterocycles.
Physical Hazard Profile
| Property | Characteristic | Safety Implication |
| Physical State | Solid (Crystalline Powder) | High risk of airborne dust generation during weighing. |
| Solubility | Soluble in DMSO, MeOH, DCM | Skin absorption is enhanced when dissolved in organic solvents. |
| Functional Group | Spiro-Lactam | Potential for skin sensitization or respiratory irritation (H317/H334 analog). |
| Reactivity | Stable under ambient conditions | Hygroscopic nature may require handling under inert gas (Nitrogen/Argon). |
The PPE Matrix: A Layered Defense System
Do not rely on a single barrier. Use a redundant system where the failure of one layer does not result in immediate exposure.
A. Respiratory Protection (The Primary Defense)
-
Engineering Control (Mandatory): All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
PPE Backup: If work must occur outside a hood (e.g., instrument maintenance), use a Full-Face Respirator with P100 cartridges .
-
Why? Surgical masks offer zero protection against chemical vapors or fine pharmaceutical dusts.
-
B. Dermal Protection (The Glove Protocol)
-
Material: Nitrile (Minimum thickness: 5 mil / 0.12 mm).
-
Technique: Double-Gloving is required when handling solutions.
-
Inner Glove: Standard Nitrile (Bright color, e.g., purple/blue).
-
Outer Glove: Extended cuff Nitrile (White/Clear).
-
Logic: This allows immediate visual detection of tears (color contrast) and permits the outer glove to be stripped immediately upon contamination without exposing skin.
-
-
Breakthrough Warning: If dissolved in Dichloromethane (DCM) , nitrile degrades rapidly (<15 mins). Use PVA (Polyvinyl Alcohol) or Silver Shield™ laminate gloves for DCM solutions.
C. Ocular & Body Protection[1][2][3]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).
-
Note: Safety glasses with side shields are insufficient for powders that can drift around lenses.
-
-
Body: Tyvek® lab coat or standard cotton coat with disposable sleeve covers (Tyvek/Polyethylene).
-
Why Sleeves? The wrist gap between the glove and lab coat is the most common site of exposure during reaching movements.
-
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing of Solid Material
Objective: Transfer 1-Oxa-8-azaspiro[4.6]undecan-9-one from stock bottle to reaction vessel without dust generation.
-
Preparation:
-
Place the analytical balance inside the fume hood.
-
If the balance is static-prone, use an ionizing fan to prevent powder scattering.
-
Lay down a darker-colored disposable mat (e.g., black Benchkote) to make white powder spills immediately visible.
-
-
The Transfer:
-
Don double nitrile gloves.
-
Open the stock container only when inside the hood sash line.
-
Use a disposable antistatic spatula. Do not tap the spatula against the vial rim to dislodge powder; this creates aerosols. instead, rotate the spatula gently.
-
-
Decontamination:
-
Wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol before returning it to storage.
-
Dispose of the spatula and Kimwipe as solid hazardous waste immediately.
-
Protocol B: Handling Spills (Solid/Powder)
Trigger: Visible powder on the benchtop or floor.
-
Isolate: Alert nearby personnel. "Spill in Zone [X]."
-
Control: Do not use compressed air or a brush (this aerosolizes the drug).
-
Cleanup:
-
Cover the spill with a wet paper towel (soaked in water or mild soap) to dampen the powder.
-
Wipe up the slurry from the outside in.
-
Place all waste in a sealed bag labeled "Hazardous Waste: Spirocyclic Intermediate."
-
Wash the surface with 70% Ethanol or Isopropanol to remove organic residues.
-
Waste Disposal & Environmental Compliance
Treat 1-Oxa-8-azaspiro[4.6]undecan-9-one as a High-Potency Active Pharmaceutical Ingredient (HPAPI) for disposal purposes.
| Waste Stream | Composition | Disposal Container |
| Solid Waste | Contaminated gloves, weigh boats, paper towels | Yellow/Black Bag (Trace Chemo/Toxic) or rigid drum. |
| Liquid Waste | Mother liquors, wash solvents (DMSO/MeOH) | Halogenated or Non-Halogenated Solvent Carboy (depending on solvent). |
| Sharps | Needles used for septum transfer | Rigid Sharps Container (Do not recap needles). |
Critical Prohibition: Never dispose of this compound down the sink. Spirocyclic structures can be persistent in aquatic environments.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound based on its physical state.
Caption: Decision tree for PPE selection based on physical state and solvent compatibility.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: 1,4-dioxa-8-azaspiro[4.5]decane (Structurally Related Analog). National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
